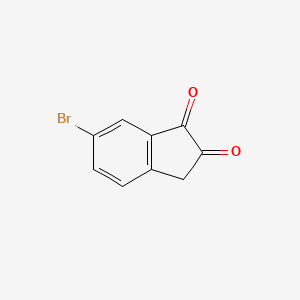
6-bromo-1H-indene-1,2(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a dione functional group at the 1st and 2nd positions of the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indene-1,2(3H)-dione typically involves the bromination of indene-1,2-dione. This can be achieved through the reaction of indene-1,2-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow bromination process, where indene-1,2-dione is continuously fed into a reactor along with bromine and the solvent. This method allows for better control over reaction conditions and higher yields of the desired product.
化学反应分析
Types of Reactions
6-bromo-1H-indene-1,2(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione functional group to diol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids or quinones.
Reduction: Reduced forms like diols or alcohols.
Substitution: Substituted indene derivatives with various functional groups replacing the bromine atom.
科学研究应用
6-bromo-1H-indene-1,2(3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-bromo-1H-indene-1,2(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and dione functional group play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
6-chloro-1H-indene-1,2(3H)-dione: Similar structure with a chlorine atom instead of bromine.
6-fluoro-1H-indene-1,2(3H)-dione: Similar structure with a fluorine atom instead of bromine.
6-iodo-1H-indene-1,2(3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-bromo-1H-indene-1,2(3H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and biological studies.
属性
分子式 |
C9H5BrO2 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
6-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4H,3H2 |
InChI 键 |
PLOYTVNZYVFKJH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


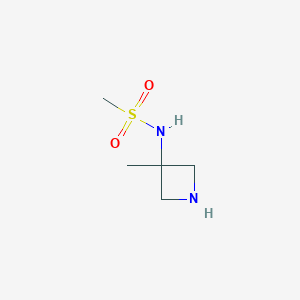
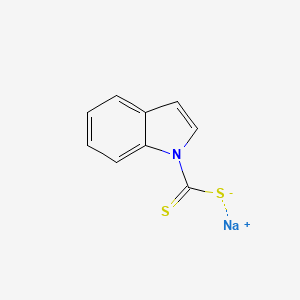


![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)


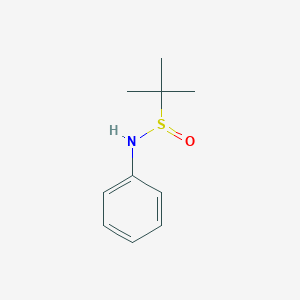
![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)


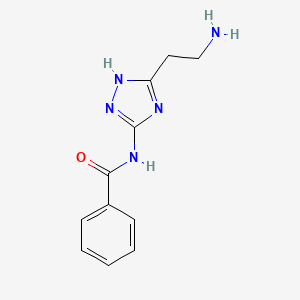
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
